molecular formula C20H25N3O2 B5231945 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B5231945
M. Wt: 339.4 g/mol
InChI Key: YFPXBSRDCFJRTD-UHFFFAOYSA-N
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Description

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound has garnered interest due to its potential therapeutic applications and its role as a ligand for various receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide typically involves the reaction of 3-methoxyphenylpiperazine with 4-methylphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Scientific Research Applications

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological receptors, including adrenergic and serotonergic receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, such as depression and anxiety.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. By binding to these receptors, the compound can modulate neurotransmitter release and receptor activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.

    Trazodone: An antidepressant that acts as a serotonin antagonist and reuptake inhibitor.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

Uniqueness

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is unique due to its specific structural features, such as the methoxy and methylphenyl groups, which confer distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound for various research and therapeutic applications .

Properties

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16-6-8-17(9-7-16)21-20(24)15-22-10-12-23(13-11-22)18-4-3-5-19(14-18)25-2/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPXBSRDCFJRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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